
3-Phenylpropyl acetoacetate
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Overview
Description
3-Phenylpropyl acetoacetate is an ester derived from acetoacetic acid and 3-phenylpropanol. Acetoacetate (AcAc) esters, including this compound, are studied for their ability to induce ketosis without causing blood acidosis or cation accumulation, a limitation of free ketone acids or salts . These esters are traditionally synthesized via chemical routes involving acidic or basic catalysts, though eco-sustainable biocatalytic methods using lipases (e.g., Lipozyme 435) are increasingly favored .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Phenylpropyl acetoacetate can be synthesized through the transesterification of ethyl acetoacetate with 3-phenylpropanol. This reaction typically requires a catalyst, such as pure silica or other catalytic materials, to facilitate the esterification process . The reaction conditions often involve heating the reactants to promote the formation of the desired ester while minimizing side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-quality this compound.
Chemical Reactions Analysis
Transesterification Reactions
3-Phenylpropyl acetoacetate is synthesized via acid-catalyzed transesterification. A patent (US6376701B1) demonstrates this process using methyl acetoacetate and 3-phenylpropyl alcohol with a sulfated tin oxide catalyst .
Reaction Conditions:
Component | Quantity | Catalyst | Temperature | Time | Yield |
---|---|---|---|---|---|
Methyl acetoacetate | 1 eq | Sulfated tin oxide (100 mg) | 110°C | 6 hrs | 97% |
3-Phenylpropyl alcohol | 1 eq | Toluene (20 mL) | - | - | - |
This method avoids stoichiometric reagent excess and enables catalyst reuse, enhancing sustainability . The product is isolated via silica gel chromatography (95% petroleum ether/5% ethyl acetate).
Acetylation of 3-Phenylpropanol
An alternative route involves acetylating 3-phenylpropanol using triphenylphosphine (Ph₃P) and bromine (Br₂) in acetonitrile :
Procedure:
-
Combine Ph₃P(OAc)₂ and 3-phenylpropanol (1 mmol) in acetonitrile.
-
Stir at 20°C for 0.3 hours.
-
Filter precipitated NH₄Br and purify via column chromatography (n-hexane/EtOAc 3:1).
Outcome:
-
Yield: 90%
-
¹H NMR (CDCl₃): δ 1.88 (q, 2H), 1.97 (s, 3H), 2.6 (t, 2H), 4.0 (t, 2H), 7.0–7.2 (m, 5H) .
-
¹³C NMR (CDCl₃): δ 20.9, 30.1, 32.1, 63.8, 126.0, 128.3, 128.4, 141.1, 171.1 .
Comparative Reactivity
The compound’s reactivity differs from structurally similar esters:
Compound | Key Reactivity |
---|---|
Ethyl acetoacetate | Forms enolates readily for alkylation |
Phenethyl acetate | Less reactive due to absence of β-keto group |
This compound | Combines ester stability with ketone reactivity |
Analytical Characterization
Critical spectroscopic data for reaction verification:
Table 1: NMR Peaks of this compound
Proton/Carbon | Chemical Shift (δ) | Multiplicity | Assignment |
---|---|---|---|
CH₃ (acetyl) | 1.97 ppm | Singlet | Acetate methyl |
Phenyl CH | 7.0–7.2 ppm | Multiplet | Aromatic protons |
CO (ketone) | 171.1 ppm | - | Carbonyl carbon |
Scientific Research Applications
3-Phenylpropyl acetoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Phenylpropyl acetoacetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetoacetic acid and 3-phenylpropanol, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the phenyl group, which can stabilize intermediates and transition states during chemical transformations.
Comparison with Similar Compounds
Ethyl Acetoacetate
Structure: Ethyl acetoacetate (CH₃COCH₂COOC₂H₅) is a simple alkyl ester of acetoacetic acid. Synthesis: Produced via Claisen condensation of ethyl acetate or reaction of diketene with ethanol . Applications:
- Intermediate in organic synthesis (e.g., pharmaceuticals, dyes, and fragrances).
- Precursor to acetone and synthetic flavoring agents (e.g., fructone, used for apple-like aromas) .
Properties : - Physical: Colorless liquid with fruity odor; bp 181°C, flash point 85°C.
- Chemical: Exhibits keto-enol tautomerism (99% keto form at room temperature) . Safety: Skin/eye irritant; used in paints and coatings .
Methyl Acetoacetate
Structure : Methyl ester of acetoacetic acid (CH₃COCH₂COOCH₃).
Synthesis : Similar to ethyl acetoacetate, via condensation or diketene reactions.
Applications :
- Key reactant in pyrrole synthesis under ultrasound irradiation .
- Intermediate in agrochemicals and pharmaceuticals.
Properties : - Physical: Lower boiling point than ethyl analog (bp ~170°C).
- Chemical: Similar reactivity profile, including tautomerism and nucleophilic acyl substitution.
3-Phenylpropyl Acetate
Structure: Ester of acetic acid and 3-phenylpropanol. Synthesis: Reaction of 3-phenylpropanol with acetic acid via acid catalysis or enzymatic methods . Applications:
- Fragrance ingredient (floral-fruity notes); used in cosmetics and perfumes . Properties:
- Physical: Clear liquid; molecular weight 178.23 g/mol.
- Safety: Causes serious eye damage (H318 hazard statement) .
3-Phenylpropyl Isobutyrate
Structure: Isobutyric acid ester of 3-phenylpropanol. Synthesis: Esterification of 3-phenylpropanol with isobutyric acid. Applications:
- Flavoring agent (FEMA 2893); contributes sweet, fruity aromas .
Properties : - Physical: Molecular weight 206.28 g/mol; clear colorless liquid .
Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Research Findings and Trends
- Therapeutic Potential: Acetoacetate esters, including this compound, are prioritized over free ketone bodies for ketosis induction due to improved tolerability .
- Synthetic Innovation: Biocatalysis (e.g., lipases) is replacing traditional methods for ester synthesis, enhancing sustainability and selectivity .
- Market Applications : Phenylpropyl esters (acetate, isobutyrate) dominate fragrance and flavor industries, whereas acetoacetate derivatives remain niche in biomedical research .
Biological Activity
3-Phenylpropyl acetoacetate is a compound of interest due to its potential biological activities, particularly in the context of metabolic processes and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound is an ester derived from acetoacetic acid and phenylpropyl alcohol. Its molecular formula is C13H16O3, and it has a molecular weight of 220.26 g/mol. The compound features a phenyl group attached to a propyl chain, which may influence its interaction with biological systems.
1. Enzymatic Utilization and Metabolism
Research has indicated that compounds related to acetoacetate, including this compound, can be utilized by various enzymes in metabolic pathways. The activities of enzymes involved in acetoacetate utilization have been studied in different tissues. For instance, 3-oxo acid CoA-transferase, the first enzyme in acetoacetate utilization, shows significant activity in the kidney and heart tissues of rats . This suggests that compounds like this compound may play a role in energy metabolism within these organs.
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of ketone bodies, including acetoacetate derivatives. These compounds have been shown to promote neuronal survival and may have implications for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease . The administration of exogenous ketone bodies has been linked to improved cognitive performance and motor function, indicating a potential therapeutic role for this compound in neurological disorders.
Case Study 1: Ketogenic Diets and Cognitive Function
A study examining the effects of ketogenic diets on cognitive function found that participants consuming exogenous ketone bodies experienced significant improvements in memory and attention tasks. This suggests that compounds like this compound could enhance cognitive performance through their metabolic effects .
Case Study 2: Anti-diabetic Properties
Another area of research focuses on the anti-diabetic effects of compounds related to acetoacetate. In animal models, derivatives such as this compound demonstrated a reduction in blood glucose levels and improved insulin sensitivity, showing promise as therapeutic agents for managing diabetes .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-phenylpropyl 3-oxobutanoate |
InChI |
InChI=1S/C13H16O3/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3 |
InChI Key |
XPOCLMJKMPFRAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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